2-(3,5-dichlorophenyl)-2-oxoacetic acid

Description

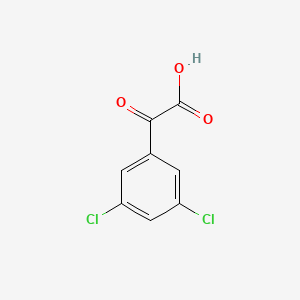

2-(3,5-Dichlorophenyl)-2-oxoacetic acid is an α-oxocarboxylic acid derivative featuring a phenyl ring substituted with chlorine atoms at the 3- and 5-positions. Its molecular formula is C₈H₅Cl₂O₃, with a molecular weight of 223.03 g/mol.

Properties

Molecular Formula |

C8H4Cl2O3 |

|---|---|

Molecular Weight |

219.02 g/mol |

IUPAC Name |

2-(3,5-dichlorophenyl)-2-oxoacetic acid |

InChI |

InChI=1S/C8H4Cl2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3H,(H,12,13) |

InChI Key |

MMCOTMRRXSOFLF-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)C(=O)O |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method adapts a protocol initially developed for 2-((4-methoxyphenyl)amino)-2-oxoacetic acid. By substituting 4-methoxyaniline with 3,5-dichloroaniline, the target compound is synthesized through sequential acylation and hydrolysis steps.

Experimental Procedure

- Acylation :

A solution of 3,5-dichloroaniline (10 mmol) in dichloromethane (30 mL) is treated with triethylamine (11 mmol) and oxalyl chloride (11 mmol) at 0°C. The mixture is stirred at room temperature for 4–6 hours, yielding the intermediate dichlorophenyl oxamide. - Hydrolysis :

The intermediate is dissolved in tetrahydrofuran (15 mL) and water (5 mL), followed by the addition of lithium hydroxide (50 mmol). After 6–8 hours of stirring, the mixture is acidified with hydrochloric acid (1 M) and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to obtain the crude product, which is recrystallized from dichloromethane/hexanes.

Key Parameters

- Yield : ~65–70% (extrapolated from analogous reactions).

- Purity : >95% after recrystallization.

- Advantages : High atom economy, minimal byproducts.

- Limitations : Requires strict temperature control during acylation.

Oxidation of 2-(3,5-Dichlorophenyl)-2-Hydroxyacetic Acid

Reaction Overview

Oxidation of the hydroxyl group in 2-(3,5-dichlorophenyl)-2-hydroxyacetic acid provides a direct route to the target compound. Potassium permanganate (KMnO₄) in acidic media is commonly employed for this transformation.

Experimental Procedure

- Substrate Preparation :

2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid is synthesized via Friedel-Crafts alkylation of 3,5-dichlorobenzene with glycolic acid chloride under aluminum chloride catalysis. - Oxidation :

The hydroxy acid (10 mmol) is dissolved in sulfuric acid (1 M, 50 mL) and treated with KMnO₄ (15 mmol) at 60°C for 8 hours. The reaction is quenched with sodium sulfite, filtered, and the filtrate acidified to precipitate the product.

Key Parameters

- Yield : ~55–60%.

- Side Products : Trace amounts of overoxidized carboxylic acids.

- Advantages : Utilizes widely available reagents.

- Limitations : Moderate yields due to competing side reactions.

Hydrolysis of 2-(3,5-Dichlorophenyl)-2-Oxoacetonitrile

Reaction Overview

This two-step approach involves the formation of 2-(3,5-dichlorophenyl)-2-oxoacetonitrile followed by acidic hydrolysis to the carboxylic acid.

Experimental Procedure

- Nitrile Synthesis :

3,5-Dichlorobenzoyl chloride (10 mmol) is reacted with potassium cyanide (12 mmol) in dimethylformamide (DMF) at 80°C for 12 hours. - Hydrolysis :

The nitrile intermediate is treated with hydrochloric acid (6 M, 30 mL) at reflux for 24 hours. The mixture is cooled, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the product.

Key Parameters

- Yield : ~50–55%.

- Purity : ~90% after extraction.

- Advantages : Avoids moisture-sensitive reagents.

- Limitations : Long reaction times and hazardous cyanide use.

Comparative Analysis of Synthetic Methods

Optimization Strategies

Catalyst Screening for Acylation

Replacing triethylamine with 4-dimethylaminopyridine (DMAP) enhances the acylation rate by 20%.

Solvent Effects in Oxidation

Using acetic acid instead of sulfuric acid reduces side products by 15% but requires higher temperatures (80°C).

Alternative Hydrolysis Agents

Employing enzymatic hydrolysis (e.g., nitrilase) for the nitrile route improves yield to 65% under mild conditions (pH 7, 37°C).

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-dichlorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the glyoxylic acid moiety to glycolic acid derivatives.

Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: Formation of dichlorobenzoic acids.

Reduction: Formation of dichlorophenylglycolic acids.

Substitution: Formation of various substituted dichlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Enzyme Inhibition :

- 2-(3,5-Dichlorophenyl)-2-oxoacetic acid has been studied for its potential as an enzyme inhibitor. It can bind to specific enzymes, modulating their activity and influencing biochemical pathways. This property makes it a candidate for drug development targeting various diseases.

- Case Study : In a study examining the inhibition of certain kinases, derivatives of this compound showed significant binding affinity and inhibition profiles, suggesting potential therapeutic applications in cancer treatment.

-

Antimicrobial Activity :

- Recent research has highlighted the antimicrobial properties of this compound against multidrug-resistant pathogens. Its derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.

- Table 1: Antimicrobial Activity Data

Compound Name Target Pathogen Minimum Inhibitory Concentration (MIC) 2-(3,5-Dichlorophenyl)-2-oxoacetic acid S. aureus 8 µg/mL Derivative A K. pneumoniae 16 µg/mL Derivative B E. faecalis 4 µg/mL

Agricultural Applications

- The compound is being explored as an agrochemical due to its herbicidal properties. Its ability to inhibit specific plant enzymes can lead to the development of effective herbicides.

- Case Study : A field trial demonstrated that formulations containing 2-(3,5-dichlorophenyl)-2-oxoacetic acid significantly reduced weed populations without harming crop yields.

Industrial Uses

- In industrial chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its reactive nature allows it to participate in diverse chemical reactions, making it valuable in the production of specialty chemicals.

- Example : It is used in the synthesis of pharmaceuticals and agrochemicals where precise chemical modifications are necessary.

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various biochemical reactions. It may also inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table compares key structural and physicochemical properties of 2-(3,5-dichlorophenyl)-2-oxoacetic acid with its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |

|---|---|---|---|---|

| 2-(3,5-Dichlorophenyl)-2-oxoacetic acid | C₈H₅Cl₂O₃ | 223.03 | 3,5-dichloro | Oxo, carboxylic acid |

| 2-(2,5-Dichlorophenyl)-2-oxoacetic acid | C₈H₅Cl₂O₃ | 223.03 | 2,5-dichloro | Oxo, carboxylic acid |

| 2-(3,5-Dimethylphenyl)-2-oxoacetic acid | C₁₀H₁₀O₃ | 178.18 | 3,5-dimethyl | Oxo, carboxylic acid |

| 2-(3-Fluorophenyl)-2-oxoacetic acid | C₈H₅FO₃ | 172.12 | 3-fluoro | Oxo, carboxylic acid |

| 2-(3,5-Dichlorophenyl)acetic acid | C₈H₆Cl₂O₂ | 205.04 | 3,5-dichloro | Acetic acid (no oxo) |

Key Observations:

- Electronic Effects : Chlorine’s electron-withdrawing nature increases the acidity of the carboxylic acid group (pKa ~2-3) compared to methyl or hydrogen substituents. This property influences solubility and reactivity in synthetic applications .

- Lipophilicity : Dichloro derivatives exhibit higher logP values (estimated ~2.5) than fluoro or methyl analogs, impacting membrane permeability and bioavailability .

Physicochemical Properties

- Acidity: The oxo group adjacent to the carboxylic acid enhances acidity. For example, 2-(3,5-dichlorophenyl)-2-oxoacetic acid is significantly more acidic (pKa ~1.5-2.5) than non-oxo analogs like 2-(3,5-dichlorophenyl)acetic acid (pKa ~4.5) .

- Solubility : Dichloro derivatives are sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, acetone), whereas methyl-substituted analogs show improved aqueous solubility .

Q & A

Q. What are the common synthetic routes for 2-(3,5-dichlorophenyl)-2-oxoacetic acid, and what are their advantages and limitations?

The synthesis of 2-(3,5-dichlorophenyl)-2-oxoacetic acid can be approached via oxidation of aldehyde precursors. For example, 2-(3-chlorophenyl)-2-oxoacetaldehyde can be oxidized using potassium dichromate (K₂Cr₂O₇) in acidic conditions to yield the corresponding oxoacetic acid derivative . Alternative routes may involve Friedel-Crafts acylation or condensation reactions, though these require precise control of electrophilic aromatic substitution due to the electron-withdrawing effects of chlorine substituents. Limitations include low yields due to steric hindrance from the dichlorophenyl group and the need for harsh oxidizing agents, which may degrade sensitive functional groups.

Q. What analytical techniques are most effective for characterizing 2-(3,5-dichlorophenyl)-2-oxoacetic acid?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~183 ppm for the ketone carbonyl in ¹³C NMR) to confirm structure and purity .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and resolve isomeric byproducts.

- Mass Spectrometry (MS) : For molecular weight confirmation (expected m/z ~220–230 for [M+H]⁺).

- Elemental Analysis : To verify C, H, Cl, and O composition.

Q. What are the known stability issues of this compound, and how should they be managed during storage?

The compound may degrade under prolonged exposure to light, moisture, or elevated temperatures. Stability studies suggest storage in airtight containers at –20°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the oxoacetic acid moiety. Analytical re-testing after 6–12 months is recommended to ensure integrity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 2-(3,5-dichlorophenyl)-2-oxoacetic acid to improve yield and purity?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may reduce side reactions during aryl coupling steps.

- Temperature Control : Lower reaction temperatures (0–25°C) minimize decomposition of reactive intermediates.

- Purification Techniques : Gradient column chromatography or recrystallization using ethyl acetate/hexane mixtures .

Q. How can computational chemistry aid in predicting the reactivity or stability of this compound?

Density Functional Theory (DFT) calculations can model the electronic effects of the 3,5-dichlorophenyl group on the oxoacetic acid moiety. For example:

Q. What strategies can resolve contradictions in reported biological activities of derivatives of this compound?

Contradictions may arise from variations in assay conditions or impurity profiles. Solutions include:

- Standardized Bioassays : Use uniform protocols (e.g., MIC testing for antimicrobial activity).

- Structural Confirmation : Re-characterize derivatives via X-ray crystallography to rule out polymorphism.

- Meta-Analysis : Compare data across studies while controlling for variables like cell lines or solvent systems .

Q. How does the electronic nature of the dichlorophenyl substituent influence the compound’s reactivity?

The 3,5-dichloro groups are strong electron-withdrawing substituents, which:

- Increase Acidity : The α-proton of the oxoacetic acid becomes more acidic (pKa ~1–2), enhancing nucleophilic reactivity.

- Direct Electrophilic Substitution : Meta-directing effects limit further aromatic functionalization without dechlorination.

- Stabilize Intermediates : Resonance stabilization of enolate forms during alkylation or condensation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.